molecular formula C23H15N3O3 B14711413 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) CAS No. 12758-77-9

1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)

Cat. No.: B14711413
CAS No.: 12758-77-9
M. Wt: 381.4 g/mol
InChI Key: MONBXKAJLMCVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple isocyanate groups, making it highly reactive and useful in polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) typically involves the reaction of appropriate aromatic amines with phosgene or its derivatives. The process requires careful control of temperature and pressure to ensure the formation of the desired isocyanate groups without unwanted side reactions.

Industrial Production Methods

Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can further optimize the reaction, reducing the formation of by-products and enhancing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.

    Polymerization: Forms polyurethanes when reacted with polyols.

    Substitution Reactions: Can undergo nucleophilic substitution with suitable nucleophiles.

Common Reagents and Conditions

    Alcohols and Amines: Used in addition reactions to form urethanes and ureas.

    Polyols: Employed in polymerization reactions to produce polyurethanes.

    Catalysts: Such as tertiary amines and organometallic compounds, are often used to enhance reaction rates.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Result from the reaction with amines.

    Polyurethanes: Produced through polymerization with polyols.

Scientific Research Applications

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) has diverse applications in scientific research:

    Chemistry: Used in the synthesis of advanced polymers and materials.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential in creating medical devices and implants.

    Industry: Utilized in the production of coatings, adhesives, and foams.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in many biological and synthetic systems. The pathways involved often include nucleophilic addition and polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Methylenebis(4-isocyanatobenzene)
  • 4,4’-Methylenebis(phenyl isocyanate)
  • Diphenylmethane diisocyanate

Uniqueness

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is unique due to its specific arrangement of isocyanate groups and the presence of a phenylene bis(methylene) linkage. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.

Properties

CAS No.

12758-77-9

Molecular Formula

C23H15N3O3

Molecular Weight

381.4 g/mol

IUPAC Name

1-isocyanato-2,3-bis[(2-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C23H15N3O3/c27-14-24-21-9-3-1-6-18(21)12-17-8-5-11-23(26-16-29)20(17)13-19-7-2-4-10-22(19)25-15-28/h1-11H,12-13H2

InChI Key

MONBXKAJLMCVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)N=C=O)CC3=CC=CC=C3N=C=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.